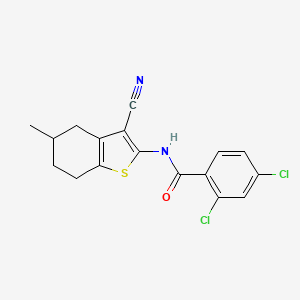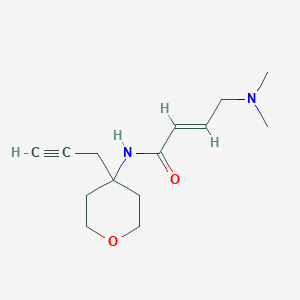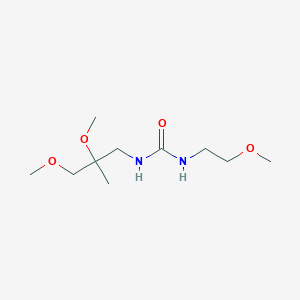
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea, also known as A-438079, is a selective P2X7 receptor antagonist. It has been widely studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
Wirkmechanismus
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea is a selective antagonist of P2X7 receptors, which are ATP-gated ion channels expressed on various cell types, including immune cells, neurons, and cancer cells. The activation of P2X7 receptors by ATP leads to the influx of calcium ions and the release of pro-inflammatory cytokines and chemokines. 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea blocks the activation of P2X7 receptors, thereby inhibiting the downstream signaling pathways and reducing the inflammation and pain associated with various diseases.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has been shown to have several biochemical and physiological effects in animal models and cell cultures. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines in the serum and tissues of animals with inflammatory diseases. 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has also been found to reduce the levels of pain-related neuropeptides in the spinal cord of animals with neuropathic pain. Moreover, 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has been reported to inhibit the migration and invasion of cancer cells by modulating the expression of various genes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific targeting of this receptor subtype without affecting other P2X receptors. 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea is also stable and soluble in water, which facilitates its administration and dosing in animal models. However, there are some limitations to the use of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea in lab experiments. It has a short half-life in vivo, which requires frequent dosing to maintain its therapeutic effects. Moreover, the pharmacokinetics and pharmacodynamics of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea may vary across different animal species and disease models, which may affect its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases, infectious diseases, and neurodegenerative diseases. Another direction is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and safety in vivo. Moreover, the development of novel P2X7 receptor antagonists with improved selectivity and potency may lead to the discovery of more effective therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea involves the reaction of 2,3-dimethoxy-2-methylpropylamine with 2-methoxyethyl isocyanate. The resulting urea derivative is then purified through chromatography to obtain the final product. The synthesis of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has also been found to have anti-inflammatory effects in animal models of rheumatoid arthritis and multiple sclerosis. Moreover, 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea has been reported to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4/c1-10(16-4,8-15-3)7-12-9(13)11-5-6-14-2/h5-8H2,1-4H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQPVNHNYMYTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCOC)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

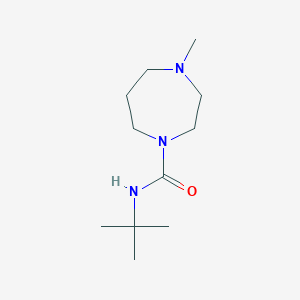
![N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2903496.png)
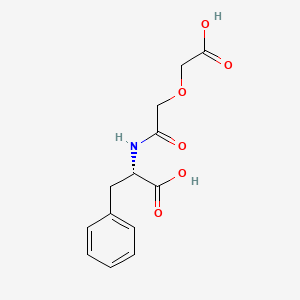
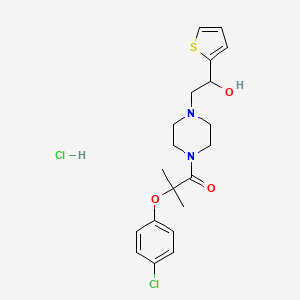
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2903501.png)
![1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2903502.png)
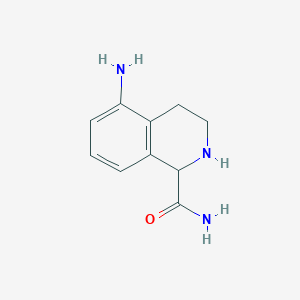
![(1S,2R,10S,11S,12R)-10-Phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid](/img/structure/B2903505.png)
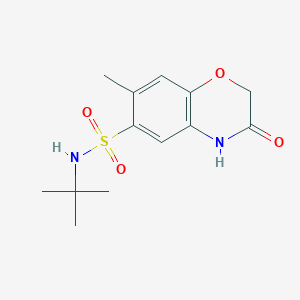
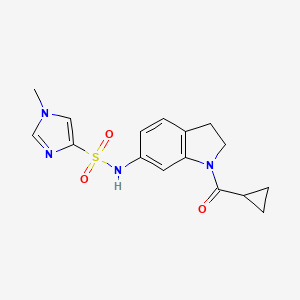
![5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2903509.png)
![6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2903510.png)
